molecular formula C22H26N2O4S B12482871 azepan-1-yl[4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone

azepan-1-yl[4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone

Cat. No.: B12482871
M. Wt: 414.5 g/mol
InChI Key: UVGQXADWGNPHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a benzoxazine ring, and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE involves multiple steps, typically starting with the preparation of the azepane ring. One common method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines . This is followed by the introduction of the benzoxazine ring through cyclization reactions. The phenylmethanesulfonyl group is then added via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features allow it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(AZEPANE-1-CARBONYL)-4-PHENYLMETHANESULFONYL-2,3-DIHYDRO-1,4-BENZOXAZINE stands out due to its combination of an azepane ring, benzoxazine ring, and phenylmethanesulfonyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

azepan-1-yl-(4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanone

InChI

InChI=1S/C22H26N2O4S/c25-22(23-14-8-1-2-9-15-23)21-16-24(19-12-6-7-13-20(19)28-21)29(26,27)17-18-10-4-3-5-11-18/h3-7,10-13,21H,1-2,8-9,14-17H2

InChI Key

UVGQXADWGNPHBS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.